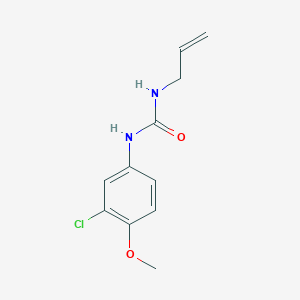

1-(3-chloro-4-methoxyphenyl)-3-(prop-2-en-1-yl)urea

描述

属性

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-3-6-13-11(15)14-8-4-5-10(16-2)9(12)7-8/h3-5,7H,1,6H2,2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVVRZBARPZFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NCC=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(3-chloro-4-methoxyphenyl)urea typically involves the reaction of 3-chloro-4-methoxyaniline with allyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production methods for N-allyl-N’-(3-chloro-4-methoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

N-allyl-N’-(3-chloro-4-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Formation of corresponding oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted urea derivatives.

科学研究应用

N-allyl-N’-(3-chloro-4-methoxyphenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-allyl-N’-(3-chloro-4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

相似化合物的比较

Substituent Effects on Bioactivity

- Halogenation and Methoxy Groups: The 3-chloro-4-methoxy motif (common in the target compound and analogs like ) enhances electrophilicity and hydrogen-bond acceptor capacity, critical for target binding. For example, 1-benzyl-3-(3-chloro-4-methoxyphenyl)-2-thiohydantoin exhibits potent anti-Trypanosoma brucei activity due to halogen-mediated hydrophobic interactions and methoxy-driven solubility .

- Allyl vs. Propargyl Groups : While the target compound’s allyl group enables conjugation (e.g., radical polymerizations), the propargyl variant in serves as a click chemistry handle for bioconjugation.

Hydrogen-Bonding and Solubility

The urea core (–NH–CO–NH–) provides hydrogen-bond donor/acceptor sites, facilitating interactions with biological targets (e.g., enzymes, receptors) . Substituents like sulfonamide (in ) or pyridinylmethylthio (in ) introduce additional polar or π-stacking interactions, altering solubility and membrane permeability.

生物活性

1-(3-Chloro-4-methoxyphenyl)-3-(prop-2-en-1-yl)urea, with the chemical formula C₁₁H₁₃ClN₂O₂ and CAS Number 860609-17-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.

The compound features a urea functional group, which is significant in medicinal chemistry for its diverse biological activities. The presence of chlorine and methoxy groups on the phenyl ring enhances its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Weight | 240.686 g/mol |

| Storage Temperature | Ambient |

| MDL Number | MFCD04124019 |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various urea derivatives found that certain structural modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Urea Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Similar Urea Derivatives | Varies | Various |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. Studies have reported that urea derivatives can inhibit the growth of fungi such as Candida albicans and Fusarium oxysporum. The antifungal activity was assessed using MIC values ranging from 16.69 to 78.23 µM against C. albicans, suggesting moderate efficacy .

Table 2: Antifungal Activity of Urea Derivatives

| Compound | MIC (µM) | Target Fungi |

|---|---|---|

| This compound | 16.69 - 78.23 | C. albicans |

| Other Similar Urea Derivatives | Varies | Various |

Anticancer Activity

The anticancer potential of urea derivatives has been increasingly recognized in recent years. A study highlighted the efficacy of compounds with similar structures in inhibiting tumor growth in various cancer cell lines. For instance, derivatives showed promising results in reducing cell viability in human leukemia models . The mechanisms involved include the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study:

A clinical trial involving a related urea compound demonstrated a significant reduction in tumor size among patients with acute myeloid leukemia when combined with standard chemotherapy agents . This suggests that this compound could potentially enhance the efficacy of existing cancer therapies.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-chloro-4-methoxyphenyl)-3-(prop-2-en-1-yl)urea?

- Methodology : Multi-step synthesis typically involves:

Chlorination and methoxylation of aniline derivatives to form the 3-chloro-4-methoxyphenyl intermediate .

Urea formation via reaction with prop-2-en-1-yl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) .

Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

- Key Data : Yield optimization (typically 45–65%) depends on stoichiometric control of isocyanate and temperature .

Q. How can structural characterization be performed for this compound?

- Analytical Techniques :

- NMR : and NMR to confirm urea linkage and substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy) .

- X-ray crystallography : Resolves spatial arrangement of the chloro-methoxyphenyl and allyl groups (see analogous structures in ).

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 295) .

Q. What are the solubility and formulation challenges for in vitro studies?

- Solubility Profile :

- Polar solvents : DMSO (≥50 mg/mL), ethanol (limited solubility ~10 mg/mL) .

- Aqueous buffers : Requires surfactants (e.g., 0.1% Tween-80) for concentrations >1 mM due to hydrophobic aryl/allyl groups .

- Formulation Strategy : Nanoemulsions or cyclodextrin complexes improve bioavailability for cellular assays .

Advanced Research Questions

Q. What computational models predict the compound’s interaction with biological targets?

- Methods :

- Molecular docking (AutoDock Vina) to assess binding affinity for kinases or GPCRs .

- MD simulations (GROMACS) evaluate stability of urea-target complexes (e.g., hydrogen bonding with catalytic residues) .

- Case Study : Analogous ureas show sub-µM inhibition of EGFR kinase via π-π stacking with phenylalanine residues .

Q. How do structural modifications impact bioactivity?

- SAR Insights :

| Substituent Modification | Observed Effect | Reference |

|---|---|---|

| Chloro → Fluoro | Enhanced metabolic stability (CYP450 resistance) | |

| Methoxy → Ethoxy | Reduced solubility but increased membrane permeability | |

| Allyl → Propargyl | Improved kinase selectivity (steric hindrance) |

- Experimental Validation : Use parallel synthesis and high-throughput screening to prioritize analogs .

Q. How can contradictory data from enzyme inhibition assays be resolved?

- Troubleshooting :

- Assay conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments .

- Orthogonal assays : Confirm results via SPR (binding affinity) and cellular thermal shift assays (target engagement) .

- Example : Discrepancies in IC values (µM vs. nM) may arise from detergent interference in fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。